molecular formula C10H15ClN2OS B2411313 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine CAS No. 478248-82-7

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine

Cat. No. B2411313
CAS RN: 478248-82-7
M. Wt: 246.75
InChI Key: ZDJTWVZXRZKZTD-UHFFFAOYSA-N
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Description

The compound “4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine” is a potent insecticide acting on nicotinic acetylcholine receptors . It can be used to control a broad range of lepidoptera .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiazole derivatives have been synthesized by the condensation of cyanuric chloride with aniline . The resulting compound was characterized using various spectroscopic techniques .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The studied compound has been synthesized by the condensation of cyanuric chloride with aniline . The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Synthesis and Structural Insights : The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine has structural similarities to various synthesized thiazole and morpholine derivatives. For instance, Kariuki et al. (2021) synthesized specific thiazole derivatives and characterized their structures, highlighting the intricacies of such molecular frameworks. Similarly, Rana et al. (2008) and Özdemir et al. (2010) explored the synthesis and structural characterization of thiazolidinone and isoindoline-dione derivatives, providing insights into the molecular architecture and potential applications of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021), (Rana, Mistry, & Desai, 2008), (Özdemir, Dinçer, & Cukurovalı, 2010).

  • Molecular Structure and Properties : Investigations into similar molecules, such as the study by Medetalibeyoğlu et al. (2019), provide a foundation for understanding the molecular structure, vibrational analysis, and thermodynamic properties of compounds with dimethylmorpholine units. These studies contribute to a deeper understanding of the chemical behavior and potential applications of compounds like this compound (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).

  • Biological Activity and Applications : Several studies have focused on the synthesis of molecules with structural similarities to this compound, assessing their potential biological activities. For instance, Mali et al. (2019) synthesized and evaluated the antibacterial potential and DNA cleavage properties of a thiadiazole derivative, which shares a structural motif with the compound . Additionally, Alexander et al. (2008) identified thiazol-2-ylmorpholine derivatives as potent inhibitors in biological systems, indicating the relevance of this structural class in therapeutic applications (Mali, Sawant, Chaudhari, & Mandewale, 2019), (Alexander et al., 2008).

  • Antimicrobial and Antiproliferative Properties : The structural features of thiazole and morpholine derivatives make them suitable candidates for antimicrobial and antiproliferative applications. Research by Gür et al. (2020) and Yeromina et al. (2019) delves into the synthesis of Schiff bases and morpholine-containing derivatives, respectively, highlighting their significant antimicrobial properties. These findings underline the potential of this compound in similar applications (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020), (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).

Safety and Hazards

Thiamethoxam, a compound with a similar structure, has been banned for all outdoor use in the entire European Union since 2018 due to its risk to wild bees and honeybees . In 2022, the United States Environmental Protection Agency (EPA) concluded that Thiamethoxam is likely to adversely affect 77 percent of federally listed endangered or threatened species and 81 percent of critical habitats .

Future Directions

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is a promising direction .

properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2OS/c1-7-4-13(5-8(2)14-7)6-9-3-12-10(11)15-9/h3,7-8H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJTWVZXRZKZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324638
Record name 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821693
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478248-82-7
Record name 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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